3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxan-4-yl group: This involves the reaction of ethylamine with a suitable oxane derivative under controlled conditions.
Introduction of the morpholin-4-ylmethyl group: This step typically involves the reaction of a benzaldehyde derivative with morpholine in the presence of a suitable catalyst.
Coupling reactions: The final steps involve coupling the intermediate products to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on epigenetic regulation and gene expression.
Medicine: It has shown promise in the treatment of various cancers, particularly those with mutations in the EZH2 gene.
Mechanism of Action
The primary mechanism of action of 3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid involves the inhibition of the EZH2 enzyme. This enzyme is part of the polycomb repressive complex 2 (PRC2), which plays a crucial role in the methylation of histone H3 on lysine 27 (H3K27). By inhibiting EZH2, the compound reduces the methylation of H3K27, leading to changes in gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
GSK126: Another EZH2 inhibitor with a similar mechanism of action.
EPZ-6438: A closely related compound with slight structural differences but similar biological activity.
UNC1999: An EZH2 inhibitor with a broader spectrum of activity against other methyltransferases.
Uniqueness
3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid stands out due to its high selectivity for EZH2 over other methyltransferases, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H34N2O4/c1-3-28(23-8-12-31-13-9-23)25-17-22(16-24(19(25)2)26(29)30)21-6-4-20(5-7-21)18-27-10-14-32-15-11-27/h4-7,16-17,23H,3,8-15,18H2,1-2H3,(H,29,30) |
InChI Key |
KLYFLPQLTNAFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)O)C3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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